molecular formula C17H12F2N2O4S B2443053 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 896309-12-9

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No.: B2443053
CAS No.: 896309-12-9
M. Wt: 378.35
InChI Key: YDIVXPYGVXIOEU-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a useful research compound. Its molecular formula is C17H12F2N2O4S and its molecular weight is 378.35. The purity is usually 95%.
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Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)10-2-3-12(18)13(19)6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIVXPYGVXIOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a synthetic compound notable for its complex structure and potential biological activities. Its unique combination of a pyran ring, imidazole moiety, and difluorobenzoate group positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H12F2N2O4SC_{17}H_{12}F_2N_2O_4S with a molecular weight of approximately 378.4 g/mol. It features a 4-oxo-4H-pyran core, which is known for its diverse biological activities, including antibacterial and anticancer properties.

PropertyValue
Molecular FormulaC17H12F2N2O4SC_{17}H_{12}F_2N_2O_4S
Molecular Weight378.4 g/mol
CAS Number896309-04-9

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The imidazole ring is particularly significant as it can facilitate binding to enzymes or receptors involved in various disease pathways. The thioether and ester functionalities may influence the compound's pharmacokinetic properties, enhancing its efficacy and safety profile.

Anticancer Properties

Research indicates that derivatives of compounds containing the pyran core exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the imidazole moiety further suggests potential antifungal activity, making this compound a dual-action candidate in cancer therapy and antifungal treatments.

Antibacterial and Antifungal Activity

The imidazole component is often associated with antifungal activity. Compounds with similar structures have been documented to possess antibacterial properties against a range of pathogens. The thioether group may enhance the interaction with bacterial cell membranes or fungal cell walls, leading to increased permeability and cell death.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluating the cytotoxic effects of related pyran derivatives showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549). This suggests that modifications to the pyran structure can lead to enhanced antitumor activity.
  • Antifungal Efficacy : In vitro assays demonstrated that compounds with similar imidazole structures exhibited significant antifungal activity against Candida albicans, indicating that this compound may also possess similar properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(1-methylimidazolyl) thio benzoateContains imidazole and thioetherAntifungal properties
4-hydroxycoumarinLacks thioether but has similar ring structureAnticoagulant activity
3-hydroxyflavoneSimilar aromatic characterAntioxidant properties

The unique structural features of this compound enhance its potential therapeutic applications compared to these structurally similar compounds.

Scientific Research Applications

Structure and Characteristics

This compound features a unique structure combining imidazole, pyran, and benzoate moieties. Its molecular formula is C17H14F2N2O4SC_{17}H_{14}F_2N_2O_4S with a molecular weight of approximately 392.37 g/mol. The presence of functional groups such as thioether and carbonyl enhances its reactivity and biological interactions, making it an attractive candidate for various applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate exhibit significant antimicrobial properties. For instance, derivatives containing pyran and imidazole rings have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening

A study conducted on synthesized compounds revealed that certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Enzyme Inhibition

The compound may also serve as an inhibitor for enzymes interacting with imidazole or pyran moieties. This property is crucial in designing drugs targeting specific biochemical pathways associated with diseases.

Pesticidal Properties

There is growing interest in the application of such compounds in agricultural settings as potential pesticides or fungicides. The structural characteristics of This compound suggest it could interact effectively with biological targets in pests or pathogens.

Research Insights

Research has shown that similar compounds can inhibit the growth of harmful fungi and bacteria in crops, thus enhancing crop yield and protecting against diseases .

Table 2: Agricultural Efficacy Studies

CompoundTarget OrganismEfficacy (MIC)
Compound A (similar structure)Fusarium oxysporum12 µg/mL
Compound B (similar structure)Botrytis cinerea15 µg/mL

Development of Novel Materials

The unique chemical structure of this compound allows for the development of novel materials with specific properties. Research into polymer composites incorporating such compounds could lead to materials with enhanced thermal stability or electrical conductivity.

Case Study: Polymer Composites

Recent advancements have shown that incorporating imidazole-based compounds into polymer matrices improves their mechanical properties while maintaining lightweight characteristics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thioether linkage between the 1-methylimidazole and pyranone moieties in this compound?

  • The thioether bond can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, the imidazole-2-thiol derivative (generated by deprotection of a thioester precursor) can react with a bromomethyl-pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency should be monitored via TLC and HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
  • Key validation : Confirm the thioether linkage using ¹H-NMR (δ 4.2–4.5 ppm for –SCH₂– protons) and HRMS .

Q. How can the esterification of the 3,4-difluorobenzoic acid to the pyranone hydroxyl group be optimized?

  • Use Steglich esterification (DCC/DMAP) or acid chloride methods. Pre-activation of 3,4-difluorobenzoic acid with oxalyl chloride generates the acyl chloride, which reacts with the pyranone hydroxyl group in anhydrous dichloromethane. Monitor reaction completion via FTIR (disappearance of –OH stretch at ~3200 cm⁻¹) .
  • Troubleshooting : Competing hydrolysis of the acid chloride can be minimized by maintaining anhydrous conditions and low temperatures (0–5°C) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Multinuclear NMR : ¹³C-NMR to verify carbonyl groups (δ 165–175 ppm for ester C=O; δ 170–180 ppm for pyranone C=O) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-stacking of fluorinated aryl groups) .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/S/F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-difluorobenzoate group in biological activity?

  • Synthesize analogs with mono-fluoro, trifluoro, or non-fluorinated benzoate groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic properties (Hammett σ values) and lipophilicity (logP measurements). Use ANOVA to assess statistical significance of substituent effects .
  • Example : Replace 3,4-difluoro with 4-CF₃ to study electron-withdrawing effects on binding affinity .

Q. What experimental approaches are suitable for investigating metabolic stability in hepatic microsomes?

  • Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over time using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Include positive controls (e.g., verapamil) .
  • Data interpretation : Rapid degradation (t₁/₂ < 30 min) suggests susceptibility to cytochrome P450 oxidation, particularly at the imidazole-thioether moiety .

Q. How can computational methods predict binding modes to target proteins?

  • Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of relevant enzymes (e.g., kinases or oxidoreductases). Prioritize poses with hydrogen bonds to the pyranone carbonyl and hydrophobic interactions with the difluorophenyl group. Validate with molecular dynamics simulations (100 ns) to assess binding stability .
  • Contradiction resolution : If experimental IC₅₀ values conflict with docking scores, evaluate solvation effects or allosteric binding pockets .

Q. What strategies mitigate degradation during long-term storage?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed ester or oxidized thioether) can be identified via LC-HRMS. Formulate with antioxidants (e.g., BHT) or store under inert gas (N₂) in amber vials .

Q. How does the compound’s photostability impact its applicability in biological assays?

  • Expose solutions to UV-Vis light (300–800 nm) and quantify degradation via UV spectroscopy (λmax shifts) or HPLC. Use actinometry to calibrate light exposure. Photodegradation pathways (e.g., imidazole ring cleavage) may require protective measures like light-blocking filters .

Methodological Notes

  • Contradictory data : If biological activity varies across assays (e.g., cell-based vs. enzymatic), validate assay conditions (pH, temperature, cofactors) and rule out off-target effects via counter-screening .
  • Synthetic scalability : For multi-gram synthesis, replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .

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